molecular formula C14H19NO2 B2749401 Ethyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate CAS No. 2248259-36-9

Ethyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate

Cat. No.: B2749401
CAS No.: 2248259-36-9
M. Wt: 233.311
InChI Key: LOOXGRGKFKQZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an ethyl ester group, a pyrrolidine ring, and a 4-methylphenyl substituent.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-17-14(16)13-12(8-9-15-13)11-6-4-10(2)5-7-11/h4-7,12-13,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOXGRGKFKQZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ethyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-chlorophenyl)pyrrolidine-2-carboxylate: This compound has a chlorine substituent instead of a methyl group, which may affect its chemical reactivity and biological activity.

    Ethyl 3-(4-methoxyphenyl)pyrrolidine-2-carboxylate: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    Ethyl 3-(4-nitrophenyl)pyrrolidine-2-carboxylate: The nitro group can significantly alter the compound’s electronic properties and reactivity.

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